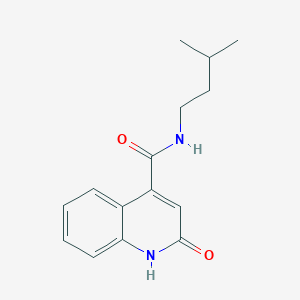
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that belongs to the quinoline family. It is commonly referred to as QNB and is used in various scientific research applications.
Mécanisme D'action
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in various physiological processes.
Effets Biochimiques Et Physiologiques
QNB has been shown to have several biochemical and physiological effects. It has been reported to inhibit the release of acetylcholine from nerve terminals, which leads to a decrease in the activity of the cholinergic system. QNB has also been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
QNB has several advantages for lab experiments. It is a potent antagonist of the muscarinic receptor and can be used to study the role of this receptor in various physiological processes. QNB is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using QNB in lab experiments. It has a short half-life and can rapidly degrade in biological systems, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the use of QNB in scientific research. One potential area of research is the role of the muscarinic receptor in neurodegenerative diseases such as Alzheimer's disease. QNB could be used to study the effects of muscarinic receptor antagonism on the progression of these diseases. Another potential area of research is the development of more potent and selective muscarinic receptor antagonists based on the structure of QNB.
Conclusion:
In conclusion, 4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that has been extensively studied for its potential use in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor and has several biochemical and physiological effects. QNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of QNB in scientific research, including the study of neurodegenerative diseases and the development of more potent and selective muscarinic receptor antagonists.
Méthodes De Synthèse
The synthesis of QNB involves the reaction of 4-chloroquinoline with 3-methyl-1-butanol in the presence of sodium hydride. The resulting product is then treated with potassium carbonate to obtain QNB. This method has been widely used for the synthesis of QNB and has been reported in several scientific publications.
Applications De Recherche Scientifique
QNB has been extensively studied for its potential use as a tool in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. QNB has been used to study the role of the muscarinic receptor in these processes and has shown promising results.
Propriétés
Numéro CAS |
171204-21-0 |
|---|---|
Nom du produit |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
N-(3-methylbutyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)7-8-16-15(19)12-9-14(18)17-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,17,18) |
Clé InChI |
IVDXUUYOJJPGCM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
SMILES canonique |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Autres numéros CAS |
171204-21-0 |
Synonymes |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
![6-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B64104.png)
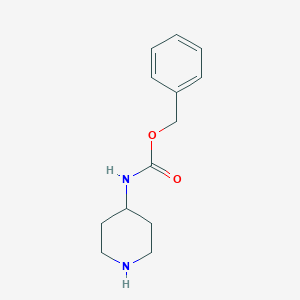
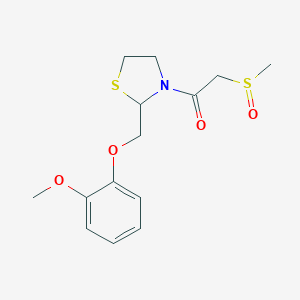
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)
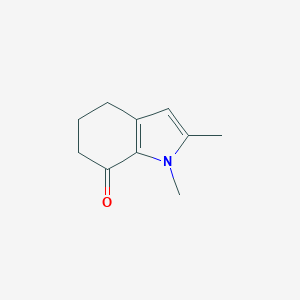
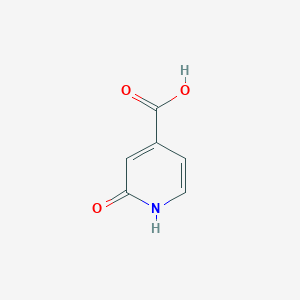
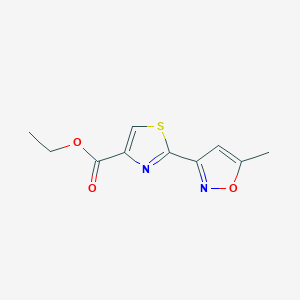
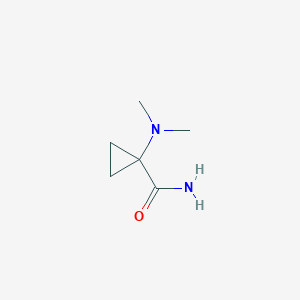
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)
